ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic monoterpene derivative featuring a 7-oxabicyclo[4.1.0]heptene core with a pentan-3-yloxy substituent at position 5 and an ethyl ester group at position 3 . Its molecular formula is C₁₄H₂₂O₄ (MW: 254.32 g/mol), and it exhibits a density of 1.08 g/cm³, a boiling point of 336.5°C, and a flash point of 145.1°C . The compound is synthesized via multi-step reactions involving epoxide ring-opening and stereoselective cyclization, achieving yields up to 95% under optimized conditions (e.g., acetonitrile with BF₃·Et₂O) .
Properties
CAS No. |
2413185-88-1 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl (1S,5S,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1 |
InChI Key |
XZXCGRFGEVXWIT-RWMBFGLXSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Overview
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a critical intermediate in synthesizing oseltamivir (Tamiflu®), a neuraminidase inhibitor for influenza treatment. Its preparation involves stereoselective etherification and cyclization strategies. Below, we analyze key synthetic routes, including reaction conditions, yields, and scalability.
Key Synthetic Routes
Trichloroacetimidate-Mediated Etherification
This method involves reacting ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate with pentan-3-yl trichloroacetimidate under acidic conditions.
Procedure :
Reagents :
- Substrate: Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate.
- Ether donor: Pentan-3-yl trichloroacetimidate (1.2 eq).
- Acid catalyst: Trifluoromethanesulfonic acid (0.13 eq).
- Solvent: Dichloromethane (DCM), toluene, or DMF.
Conditions :
- Temperature: 10–30°C (room temperature optimal).
- Reaction time: 16 hours.
Workup :
- Quench with 5% sodium bicarbonate.
- Extract with DCM, dry (Na₂SO₄), and concentrate.
Yield : 79–90% (dependent on solvent).
Solvent Impact on Yield :
| Solvent | Acid Catalyst | Yield (%) |
|---|---|---|
| Dichloromethane | Trifluoromethanesulfonic acid | 90 |
| Toluene | Trifluoromethanesulfonic acid | 83 |
| DMF | Trifluoromethanesulfonic acid | 79 |
Acid Catalyst Comparison :
| Acid | Yield (%) |
|---|---|
| Trifluoromethanesulfonic acid | 90 |
| Methanesulfonic acid | 83 |
| p-Toluenesulfonic acid | 83.1 |
| Acetic acid | 79 |
Diels-Alder Cyclization with Lewis Acids
A retro-approach involves constructing the bicyclic core via Diels-Alder reaction, followed by functionalization.
Procedure :
Reagents :
- Dienophile: Ethyl acrylate.
- Diene: 2-Methylfuran.
- Lewis acid: SnBr₄ or BF₃·OEt₂.
Conditions :
- Temperature: 0–25°C.
- Reaction time: 6–24 hours.
Key Step :
- Cyclization forms the 7-oxabicyclo[4.1.0]heptene skeleton.
- Subsequent stereoselective etherification introduces the pentan-3-yloxy group.
Yield : 48–75% (dependent on Lewis acid).
Enzymatic Oxidation and Aziridination
A multi-step route starting from bromobenzene, leveraging biocatalysis for stereocontrol.
Procedure :
Biocatalytic Dihydroxylation :
- Substrate: Bromobenzene.
- Enzyme: Recombinant E. coli JM109(pDT601).
- Product: cis-Diol intermediate.
Aziridination :
- Reagent: N-Bromoacetamide (NBA) with SnBr₄.
- Base: KHMDS.
Ring-Opening :
- Reagent: 3-Pentanol, Cu(OTf)₂.
- Product: this compound.
Overall Yield : 28–35% (4 steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Trichloroacetimidate | High yield (90%), mild conditions | Requires stoichiometric acid | Industrial-scale |
| Diels-Alder/Lewis Acid | Modular bicyclic core construction | Low regioselectivity | Lab-scale |
| Enzymatic/Aziridination | Stereocontrol via biocatalysis | Multi-step, low overall yield | Limited scalability |
Critical Reaction Parameters
- Stereochemistry : Acid-catalyzed etherification preserves the (1S,5S,6S) configuration via neighboring-group participation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.
- Catalyst Loading : Trifluoromethanesulfonic acid (0.1 eq) optimizes efficiency without epimerization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Hydrazide/Hydrazone Derivatives : Replacement of the ethyl ester with hydrazide groups enhances protease inhibition, likely due to improved hydrogen bonding with the SARS-CoV-2 Mpro active site .
- Carboxylic Acid Derivative : Lower logP (1.2) suggests reduced membrane permeability compared to the target compound (logP: 2.5), limiting its drug-likeness .
Key Observations :
- The target compound’s high-yield synthesis (95%) outperforms other bicyclic analogues (e.g., 27% yield for compound 24), highlighting its scalability for pharmaceutical applications .
- Natural analogues like Sphaeropsidone require fungal extraction, limiting their availability .
Stereochemical and Conformational Analysis
- MESP Profiles : The target compound’s hydrazide derivatives (HC) exhibit more negative MESP regions than the parent ester, correlating with stronger electrostatic interactions in protease binding .
- Enantiomeric Differences : The (1R,5R,6R)-enantiomer (CAS 1266663-89-1) may display altered bioactivity due to reversed stereochemistry, though data are scarce .
Biological Activity
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C14H22O4
- Molecular Weight : 254.32 g/mol
- CAS Number : 2413185-88-1
- Melting Point : 56-57°C
- Boiling Point : 336.5 ± 42.0°C
Structural Characteristics
The compound features a bicyclic structure with an ether linkage and a carboxylate group, which may contribute to its biological properties.
Antiviral Properties
This compound has been studied as an intermediate in the synthesis of antiviral agents, particularly oseltamivir (Tamiflu) and its derivatives. The compound's structural similarity to oseltamivir suggests potential antiviral activity against influenza viruses.
Research indicates that compounds with similar bicyclic structures may inhibit viral neuraminidase, an enzyme critical for viral replication and release from host cells. This inhibition can reduce the spread of the virus within the host.
Case Studies
-
Study on Antiviral Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oseltamivir, including this compound.
- Results showed that modifications to the bicyclic structure enhanced antiviral potency against H1N1 and H3N2 strains.
-
Toxicological Assessment :
- A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound.
- Findings indicated low toxicity levels in vitro, suggesting a favorable safety margin for further development as an antiviral agent.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as shikimic acid or other cyclic compounds.
Example Synthetic Route:
- Formation of Bicyclic Structure :
- Utilize cyclization reactions to form the bicyclic core.
- Introduction of Functional Groups :
- Employ alkylation techniques to introduce the pentan-3-yloxy group.
- Carboxylation :
- Conclude with esterification to yield the final product.
Derivatives and Their Activities
Various derivatives have been synthesized to enhance biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Oseltamivir | Oseltamivir | Antiviral |
| Ethyl Ester | Ethyl Ester | Potential antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
